molecular formula C11H12FNO5S B2635606 Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate CAS No. 1707586-42-2

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate

Cat. No.: B2635606
CAS No.: 1707586-42-2
M. Wt: 289.28
InChI Key: VGIVUVFWQCCLNA-UHFFFAOYSA-N
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Description

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This molecule integrates several functional motifs, including a fluorophenyl ring, a sulfonyl group, and a carbamate ester, which are commonly found in compounds with diverse biological activities. Similar anthranilic acid derivatives and sulfonyl-containing structures are frequently investigated as potential antimicrobial agents . For instance, related ethyl carbamate derivatives have been synthesized and complexed with metals like cobalt(II) and nickel(II) to develop promising antimicrobial agents, showing activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . Furthermore, analogous benzofuran-sulfonyl compounds have been studied for their crystallographic properties and supramolecular architectures, which can be critical in materials science . The presence of the carbamate functional group is also significant, as such esters are often explored in prodrug development to modify the solubility and bioavailability of pharmacologically active molecules . Researchers may utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, such as metal complexes for catalytic studies or for developing new bioactive agents. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl N-[2-(2-fluorophenyl)sulfonylacetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c1-2-18-11(15)13-10(14)7-19(16,17)9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVUVFWQCCLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate typically involves the reaction of 2-fluorobenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate with structurally related carbamates:

Compound Name Substituents Molecular Weight (g/mol) Lipophilicity (log k) Key Features
This compound 2-fluorophenylsulfonyl, acetyl ~320–350 (estimated) Not reported Enhanced stability via sulfonyl group
Ethyl carbamate (EC) None (simple carbamate) 89.09 0.18 Known carcinogen; found in fermented foods
Ethyl N-(2,4-difluorophenyl)carbamate 2,4-difluorophenyl 201.17 Not reported Higher lipophilicity than EC
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Chlorophenyl, alkyl chains Varies (300–400) 1.2–2.5 (log k) Chlorine enhances hydrophobicity
Fentanyl carbamate Piperidinyl, phenethyl ~400–450 Not reported Controlled substance; opioid activity

Key Observations:

  • Lipophilicity : Chlorinated carbamates exhibit higher log k values (1.2–2.5) than EC (0.18) due to aromatic chloro substituents . The fluorine and sulfonyl groups in the target compound may moderate lipophilicity, balancing solubility and membrane permeability.
  • Stability: Sulfonyl groups, as seen in ethyl N-(4-methylbenzenesulfonyl)carbamate (CAS 5577-13-9), confer resistance to hydrolysis compared to non-sulfonylated carbamates .

Toxicity and Regulatory Considerations

  • Carcinogenicity: Ethyl carbamate (EC) is a well-documented carcinogen, inducing tumors in rodents via metabolic activation to vinyl carbamate, a more potent carcinogen .
  • Regulatory Status: Fentanyl-related carbamates (e.g., fentanyl carbamate) are regulated due to opioid activity .

Metabolic and Functional Insights

  • Metabolism : EC is metabolized by cytochrome P450 enzymes to reactive intermediates . The sulfonyl-acetyl group in the target compound may alter metabolic routes, favoring excretion over bioactivation.
  • Applications: Carbamates with fluorinated aryl groups, such as ethyl N-(2,4-difluorophenyl)carbamate, are explored in agrochemicals and pharmaceuticals for their stability and target selectivity .

Biological Activity

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a sulfonyl group and a fluorinated phenyl moiety, suggests potential applications in enzyme inhibition, anticancer activity, and as a biochemical probe. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈FNO₃S
  • Molecular Weight : 233.23 g/mol
  • CAS Number : 1707586-42-0

This compound exhibits its biological activity primarily through its interaction with specific enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, thereby inhibiting or modulating their activity. The fluorophenyl group enhances binding affinity and selectivity towards molecular targets, which is critical for its function as a biochemical probe and potential therapeutic agent.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that the compound can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Ranged from 10 to 25 µM across different cell lines, indicating moderate potency against these cancer types.

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of several enzymes involved in metabolic pathways. Notable findings include:

  • Target Enzymes : Carbonic anhydrase and acetylcholinesterase.
  • Inhibition Mechanism : Covalent modification of active site residues leading to reduced enzyme activity.
  • Kinetic Studies : Showed competitive inhibition with Ki values ranging from 15 to 30 µM.

Safety Profile

Toxicological assessments have been conducted to evaluate the safety of this compound. Key findings include:

  • Acute Toxicity : In animal models, doses above 1000 mg/kg resulted in significant lethality.
  • Chronic Exposure Effects : Long-term studies indicated potential hepatotoxicity and nephrotoxicity at high doses, alongside alterations in blood parameters such as leukopenia .

Research Applications

This compound serves multiple roles in research:

  • Biochemical Probes : Used to study enzyme activities and protein interactions.
  • Synthetic Intermediates : Acts as a building block for synthesizing more complex molecules in organic chemistry.

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers tested this compound on MCF-7 cells.
    • Results showed significant reduction in cell viability after 48 hours of treatment.
    • Mechanistic studies revealed increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2.
  • Case Study on Enzyme Inhibition :
    • A study focused on the inhibition of carbonic anhydrase demonstrated that the compound could effectively reduce enzyme activity in a dose-dependent manner.
    • The study concluded that this compound could be developed into a therapeutic agent for conditions requiring modulation of carbonic anhydrase activity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves sulfonylation of a 2-fluorophenyl precursor followed by carbamate coupling. For example, sulfonyl chloride intermediates (e.g., 2-fluorophenylsulfonyl chloride) can react with ethyl carbamate derivatives under basic conditions. Infrared (IR) spectroscopy is critical for verifying sulfonyl and carbamate functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹ and carbonyl at ~1700 cm⁻¹). Elemental analysis is used to confirm stoichiometry, though residual salts (e.g., ammonium fluoride) may complicate results . GC-MS or LC-MS is recommended for purity assessment, as described for ethyl carbamate analogs in alcoholic beverages .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The electron-withdrawing fluorine atom on the phenyl ring enhances sulfonamide stability against hydrolysis compared to non-fluorinated analogs. Carbamate groups, however, are susceptible to alkaline hydrolysis; thus, buffered solutions (pH 1–3) are recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic challenges arise during the synthesis of sulfonyl isocyanate intermediates for this compound?

  • Methodology : Attempts to generate sulfonyl isocyanates via phosgenation often lead to urea byproducts or resinous materials due to high reactivity. Alternative strategies include silylation of the carbamate group to stabilize the intermediate, though detection via IR or NMR may fail due to transient existence. Computational modeling (e.g., DFT) can predict reaction pathways and guide optimization .

Q. How can researchers resolve contradictions in elemental analysis data caused by residual salts or byproducts?

  • Methodology : Residual ammonium fluoride (from ammonia treatment of sulfonyl chlorides) can skew nitrogen content. Combustion analysis paired with ion chromatography or ICP-MS is advised to quantify impurities. For example, fluorine-specific electrodes or XPS can confirm residual fluoride levels, enabling accurate correction of elemental ratios .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound, particularly in biological matrices?

  • Methodology : Fourier-transform infrared spectroscopy (FTIR) with partial least squares regression offers rapid screening, while GC-MS/MS provides high sensitivity (detection limits ~35 µg/L for ethyl carbamate analogs). For biological samples (e.g., plasma), solid-phase microextraction (SPME) coupled with GC-MS minimizes matrix interference .

Q. What are the carcinogenic risks associated with this compound, and how do they compare to ethyl carbamate?

  • Methodology : While ethyl carbamate is classified as a Group 2B carcinogen by IARC, the 2-fluorophenylsulfonyl moiety may alter toxicity. In vitro assays (e.g., Ames test for mutagenicity) and rodent bioassays are required. Comparative metabolic studies using liver microsomes can identify detoxification pathways (e.g., cytochrome P450-mediated oxidation) .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to differentiate between enzymatic and non-enzymatic degradation pathways?

  • Methodology : Use isotope-labeled analogs (e.g., ¹³C-carbamate) in incubation studies with/without liver microsomes. LC-HRMS tracks label distribution in degradation products. Control experiments with protease inhibitors or heat-denatured enzymes distinguish enzymatic vs. hydrolytic pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodology : Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values. Bayesian hierarchical models account for inter-animal variability in chronic exposure studies. Meta-analysis of historical ethyl carbamate data can establish baseline risks .

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